molecular formula C6H12ClNO2S B1374039 3-(Chloromethyl)-1-methanesulfonylpyrrolidine CAS No. 1339708-90-5

3-(Chloromethyl)-1-methanesulfonylpyrrolidine

Cat. No.: B1374039
CAS No.: 1339708-90-5
M. Wt: 197.68 g/mol
InChI Key: UJIRHMDAYUMIMF-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-methanesulfonylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a chloromethyl group and a methanesulfonyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

3-(Chloromethyl)-1-methanesulfonylpyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

If the compound has a biological activity, the mechanism of action would discuss how the compound interacts with biological systems .

Safety and Hazards

This section would detail the safety precautions that need to be taken when handling the compound, as well as any hazards associated with the compound, such as toxicity or flammability .

Future Directions

This would involve a discussion of areas of future research or potential applications of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-methanesulfonylpyrrolidine typically involves the chloromethylation of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-methanesulfonylpyrrolidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to remove the sulfonyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives.

    Oxidation: Sulfone derivatives are the major products.

    Reduction: The primary product is the de-sulfonylated pyrrolidine.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pyrrolidine: Lacks the methanesulfonyl group, making it less reactive in oxidation reactions.

    1-Methanesulfonylpyrrolidine: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.

    3-(Bromomethyl)-1-methanesulfonylpyrrolidine: Similar structure but with a bromomethyl group, which can alter its reactivity and selectivity in substitution reactions.

Uniqueness

3-(Chloromethyl)-1-methanesulfonylpyrrolidine is unique due to the presence of both chloromethyl and methanesulfonyl groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

3-(chloromethyl)-1-methylsulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S/c1-11(9,10)8-3-2-6(4-7)5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIRHMDAYUMIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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